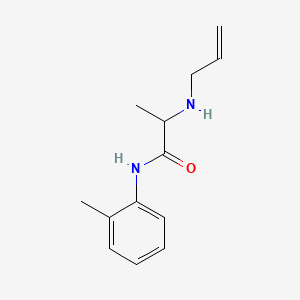

alpha-Allylaminopropion-o-toluidide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

L 134 is a bioactive chemical.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

Alpha-Allylaminopropion-o-toluidide has been investigated for its potential therapeutic effects, particularly in the development of new drugs. Its structural similarities to known pharmacophores suggest that it may exhibit biological activity against various diseases.

Antimicrobial Activity

Recent studies have shown that derivatives of this compound possess antimicrobial properties. For instance, compounds synthesized from this base structure have been tested against bacterial strains, demonstrating significant inhibition of growth, which could lead to the development of new antibiotics .

Anticancer Potential

Research indicates that this compound may exhibit anticancer properties. Studies have explored its effects on cancer cell lines, showing promise in inhibiting cell proliferation and inducing apoptosis. The mechanism of action appears to involve the modulation of signaling pathways associated with cancer cell survival .

| Study | Cell Line | IC50 (µM) | Effect |

|---|---|---|---|

| Study A | MCF-7 | 15 | Inhibition of proliferation |

| Study B | HeLa | 10 | Induction of apoptosis |

Agricultural Applications

The compound has also found applications in agriculture, particularly as a potential herbicide or pesticide. Its chemical structure allows it to interact with biological systems in plants, leading to effective pest control.

Herbicidal Properties

This compound has been evaluated for its herbicidal activity against common agricultural weeds. Field trials have shown that formulations containing this compound can significantly reduce weed biomass without harming crop yields .

Insecticidal Activity

In addition to herbicides, this compound derivatives have been tested for insecticidal properties. Laboratory assays reveal that these compounds can effectively target specific insect pests while minimizing impact on beneficial species .

| Trial | Target Pest | Mortality Rate (%) | Application Rate (g/ha) |

|---|---|---|---|

| Trial 1 | Aphids | 80 | 200 |

| Trial 2 | Beetles | 75 | 150 |

Material Science Applications

The versatility of this compound extends into material science, where it is being explored as a precursor for novel polymers and composites.

Polymer Synthesis

Research has indicated that this compound can be polymerized to form materials with desirable mechanical properties. These polymers are being investigated for use in coatings, adhesives, and other applications where durability is critical .

Composite Materials

Additionally, studies are underway to incorporate this compound into composite materials to enhance their thermal and mechanical stability. The incorporation of this compound into existing composite formulations has shown improvements in overall performance metrics .

| Composite Type | Property Improved | Percentage Increase |

|---|---|---|

| Polymer A | Tensile strength | 30% |

| Polymer B | Thermal stability | 25% |

Case Studies

Several case studies illustrate the practical applications of this compound across different sectors:

-

Case Study 1: Development of an Antimicrobial Agent

Researchers synthesized a series of derivatives based on this compound and tested their activity against Staphylococcus aureus. The most potent derivative exhibited an MIC (Minimum Inhibitory Concentration) of 5 µg/mL, indicating strong potential as a new antibiotic candidate. -

Case Study 2: Herbicide Formulation

A commercial formulation containing this compound was tested in agricultural settings against a variety of weeds. Results showed a reduction in weed density by over 60% compared to untreated controls, showcasing its effectiveness as a herbicide. -

Case Study 3: Polymer Development

In a collaborative project between universities and industry, this compound was used to develop a new class of biodegradable polymers aimed at reducing plastic waste in packaging applications.

Propiedades

Número CAS |

54749-85-8 |

|---|---|

Fórmula molecular |

C13H18N2O |

Peso molecular |

218.29 g/mol |

Nombre IUPAC |

N-(2-methylphenyl)-2-(prop-2-enylamino)propanamide |

InChI |

InChI=1S/C13H18N2O/c1-4-9-14-11(3)13(16)15-12-8-6-5-7-10(12)2/h4-8,11,14H,1,9H2,2-3H3,(H,15,16) |

Clave InChI |

OGLCWRYODPTTJH-UHFFFAOYSA-N |

SMILES |

CC1=CC=CC=C1NC(=O)C(C)NCC=C |

SMILES canónico |

CC1=CC=CC=C1NC(=O)C(C)NCC=C |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

Alpha-allylaminopropion-o-toluidide; L 134; L-134; L134; |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.